molecular formula C54H86O31S3 B14300649 Cucumechinoside F CAS No. 125640-35-9

Cucumechinoside F

Katalognummer: B14300649
CAS-Nummer: 125640-35-9
Molekulargewicht: 1327.4 g/mol
InChI-Schlüssel: XAZBKSDGZOMATA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cucumechinoside F is a triterpene glycoside isolated from sea cucumbers, which are marine animals belonging to the class Holothuroidea. This compound is known for its diverse biological activities, including cytotoxic, antifungal, antiviral, and hemolytic properties . Triterpene glycosides like this compound are characterized by their complex structures, which include a carbohydrate chain and a triterpene aglycone.

Vorbereitungsmethoden

The preparation of Cucumechinoside F typically involves extraction from sea cucumbers. One effective method is supercritical carbon dioxide extraction, which can yield high amounts of triterpene glycosides with minimal impurities . This method involves the use of carbon dioxide in its supercritical state, often combined with a co-solvent like ethanol, to extract the desired compounds. The process is more efficient and environmentally friendly compared to traditional solvent extraction methods.

Analyse Chemischer Reaktionen

Cucumechinoside F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Cucumechinoside F has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development. In biology, it is investigated for its cytotoxic effects on cancer cells and its antifungal and antiviral activities . In medicine, this compound is explored for its potential therapeutic applications, including its use as an antiparasitic agent . In industry, it is used in the development of natural products and bioactive compounds.

Wirkmechanismus

The mechanism of action of Cucumechinoside F involves its interaction with cellular membranes and enzymes. It is known to disrupt the integrity of cell membranes, leading to cell lysis and death. This is particularly effective against fungal and viral pathogens . Additionally, this compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Cucumechinoside F is similar to other triterpene glycosides isolated from sea cucumbers, such as holothurin B and intercedenside A . it is unique in its specific carbohydrate chain composition and the presence of certain functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications. Similar compounds include other triterpene glycosides like typicosides and cucumariosides, which also exhibit cytotoxic and antifungal properties .

Eigenschaften

CAS-Nummer

125640-35-9

Molekularformel

C54H86O31S3

Molekulargewicht

1327.4 g/mol

IUPAC-Name

[2-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-[3,5-dihydroxy-4-methoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]methyl hydrogen sulfate

InChI

InChI=1S/C54H86O31S3/c1-23(2)18-25(55)19-53(8)32-13-16-52(7)28-10-11-31-50(4,5)33(14-15-51(31,6)27(28)12-17-54(32,52)49(63)84-53)79-48-43(35(57)30(21-74-48)85-88(70,71)72)82-46-37(59)36(58)40(24(3)77-46)80-45-26(20-75-86(64,65)66)41(38(60)44(62)83-45)81-47-39(61)42(73-9)34(56)29(78-47)22-76-87(67,68)69/h10,23-24,26-27,29-48,56-62H,11-22H2,1-9H3,(H,64,65,66)(H,67,68,69)(H,70,71,72)

InChI-Schlüssel

XAZBKSDGZOMATA-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)O)O)OC9C(C(C(C(O9)COS(=O)(=O)O)O)OC)O)COS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.